![molecular formula C18H14N2O2 B3868993 1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone CAS No. 4928-58-9](/img/structure/B3868993.png)
1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone
説明
1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone, commonly known as Sudan I, is an organic compound with a bright orange-red color. It is widely used as a synthetic dye in the food industry, particularly for coloring chili powder, curry powder, and other spices. However, Sudan I has been found to be carcinogenic and mutagenic, leading to its ban in many countries. Despite its harmful effects, Sudan I has been extensively studied for its potential applications in various scientific research fields.
作用機序
The mechanism of action of Sudan I is not fully understood. However, it is believed that Sudan I induces DNA damage through the formation of reactive oxygen species and the generation of free radicals. Additionally, Sudan I has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
Sudan I has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Sudan I induces apoptosis and cell cycle arrest in cancer cells. Additionally, Sudan I has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. In vivo studies have demonstrated that Sudan I can induce liver damage and oxidative stress in animals.
実験室実験の利点と制限
One advantage of using Sudan I in lab experiments is its high solubility in organic solvents, which allows for easy incorporation into various assays. Additionally, Sudan I has a strong absorbance in the visible region of the electromagnetic spectrum, making it a useful chromophore for spectrophotometric assays. However, one limitation of using Sudan I is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of Sudan I. One potential area of research is the development of novel assays for the detection of Sudan I and other synthetic dyes in food and water samples. Additionally, further investigation into the mechanism of action of Sudan I could lead to the development of new cancer therapies. Finally, the study of Sudan I and its effects on various enzymes could lead to the development of new drugs for the treatment of neurological and dermatological disorders.
科学的研究の応用
Sudan I has been studied for its potential applications in various scientific research fields, including cancer research, environmental monitoring, and analytical chemistry. In cancer research, Sudan I has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. In environmental monitoring, Sudan I has been used as a marker for the presence of synthetic dyes in food and water samples. In analytical chemistry, Sudan I has been employed as a chromophore in spectrophotometric assays for the detection of various analytes.
特性
IUPAC Name |
1-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-12(21)13-6-9-15(10-7-13)19-20-18-16-5-3-2-4-14(16)8-11-17(18)22/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUZAHROYORIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425484 | |
| Record name | ZINC05006988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4928-58-9 | |
| Record name | ZINC05006988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3868914.png)
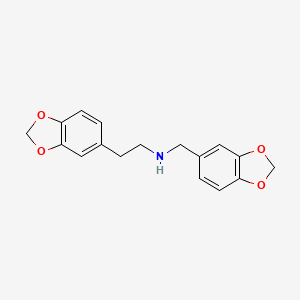
![2-[(2-methylphenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3868924.png)

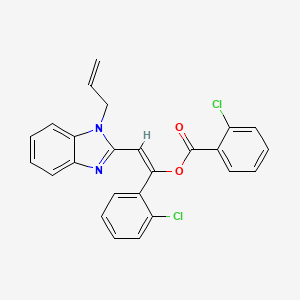
![4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868941.png)

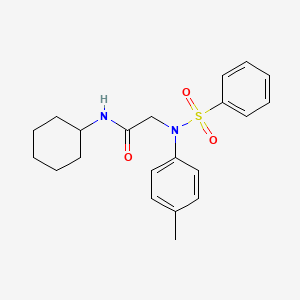
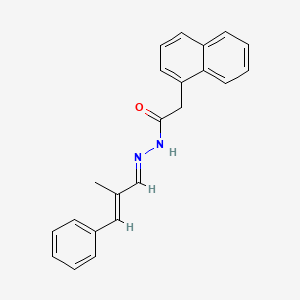

![methyl 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3868981.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]benzamide](/img/structure/B3869004.png)
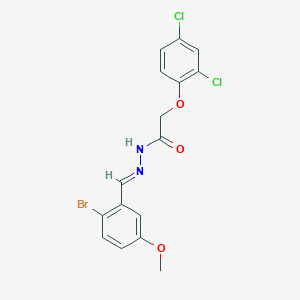
![4-(dimethylamino)benzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3869029.png)